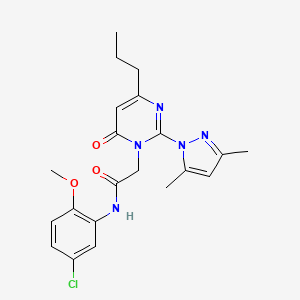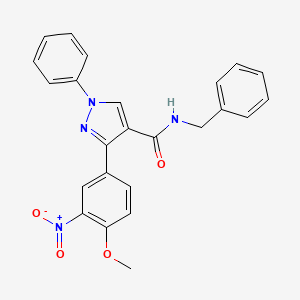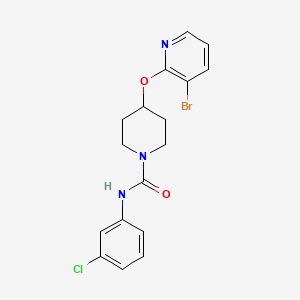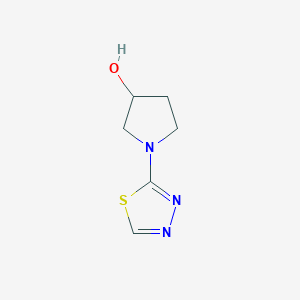![molecular formula C25H26N4O2 B2425270 N-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxo-1-phenylethyl]-2-(3-methoxyphenyl)acetamide CAS No. 1251614-46-6](/img/structure/B2425270.png)
N-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxo-1-phenylethyl]-2-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The molecule “N-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxo-1-phenylethyl]-2-(3-methoxyphenyl)acetamide” is a complex organic compound. It contains a 3,4-dihydroquinolin-1(2H)-yl group, a phenylethyl group, and a 3-methoxyphenyl group . These groups are common in many biologically active compounds and could potentially contribute to various chemical properties and biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 3,4-dihydroquinoline ring, a phenylethyl group, and a 3-methoxyphenyl group . The presence of these groups could influence the compound’s physical and chemical properties, as well as its potential biological activities.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide group could contribute to its polarity and potentially its solubility in various solvents .Scientific Research Applications
Structural and Fluorescence Properties
Research on structurally related quinoline and isoquinoline derivatives has explored their formation of gels, crystalline solids, and salts upon interaction with various acids. Specifically, studies have shown that these compounds can form host–guest complexes with increased fluorescence emission compared to the parent compounds. This suggests potential applications in materials science for the development of novel fluorescent materials or sensors (Karmakar et al., 2007).
Synthetic Methodologies
The development of new synthetic routes for quinoline derivatives highlights the potential for efficient production of these compounds, which could be crucial for their application in various fields of research, including medicinal chemistry and materials science (Ma Wenpeng et al., 2014).
Anti-tuberculosis and Antimalarial Activity
Some derivatives have been studied for their potential in vitro anti-tuberculosis activity, indicating the therapeutic potential of quinoline derivatives in infectious disease treatment. Additionally, other studies have demonstrated the antimalarial activity of related compounds, suggesting their use in developing new treatments for malaria (Yuefei Bai et al., 2011; L. M. Werbel et al., 1986).
Analgesic and Anti-inflammatory Activities
The synthesis of quinazolinyl acetamides and their evaluation for analgesic and anti-inflammatory activities reveal the potential of quinoline derivatives in developing new therapeutic agents for pain and inflammation management (V. Alagarsamy et al., 2015).
Antiproliferative Activities
Research into N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives has shown significant antiproliferative activities against various cancer cell lines. This highlights the potential application of these compounds in cancer research and therapy (I‐Li Chen et al., 2013).
Osteoarthritis Treatment Potential
A novel chemical compound targeting Matrix Metalloprotease-13 has shown potential in in vitro studies for early osteoarthritis treatment, indicating the role of quinoline derivatives in addressing degenerative diseases (J. Inagaki et al., 2022).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-16(2)29-15-26-23-21(19-8-6-5-7-9-19)13-28(24(23)25(29)31)14-22(30)27-20-11-10-17(3)18(4)12-20/h5-13,15-16H,14H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDVRJBGXGFFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C(C)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2425187.png)



![N-(4-(N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2425193.png)
![3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B2425194.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2425198.png)



![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-mesitylacetamide](/img/structure/B2425208.png)
![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2425209.png)
